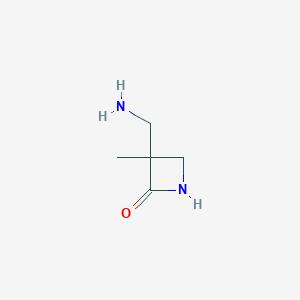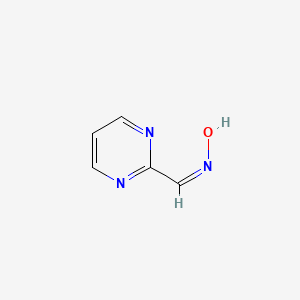
Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate: is an organic compound that features a benzoate ester functional group, a bromine atom, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromo-4-nitrobenzoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-bromo-4-nitrobenzoate.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder and hydrochloric acid, yielding methyl 3-bromo-4-aminobenzoate.
Substitution: The amine group is then reacted with pyrrolidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate.
Industrial Production Methods: Industrial production methods would likely follow similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The ester and pyrrolidine groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for more complex molecules.
Biology and Medicine:
Drug Development: The pyrrolidine ring is a common motif in pharmaceuticals, making this compound a candidate for drug discovery and development.
Biological Probes: Used in the design of molecules for probing biological systems.
Industry:
Material Science:
Mechanism of Action
The mechanism of action for methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate would depend on its specific application. In drug development, it might interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity due to its structural properties.
Comparison with Similar Compounds
- Methyl 3-fluoro-4-(pyrrolidin-1-yl)benzoate
- Methyl 3-chloro-4-(pyrrolidin-1-yl)benzoate
- Methyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Uniqueness:
- Bromine Atom: The presence of a bromine atom can influence the compound’s reactivity and interactions, making it unique compared to its fluoro, chloro, and iodo analogs.
- Pyrrolidine Ring: The pyrrolidine ring contributes to the compound’s three-dimensional structure, affecting its biological activity and chemical reactivity.
Properties
CAS No. |
1131594-16-5 |
|---|---|
Molecular Formula |
C12H14BrNO2 |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
methyl 3-bromo-4-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
ULPJSJRZHVIRJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



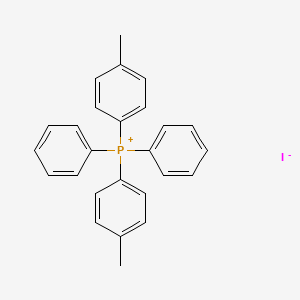
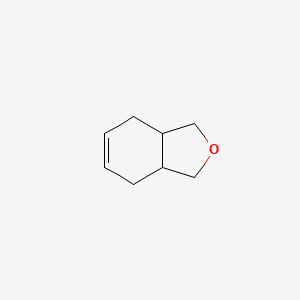
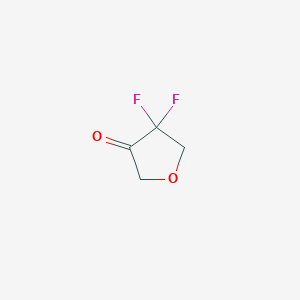
![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)


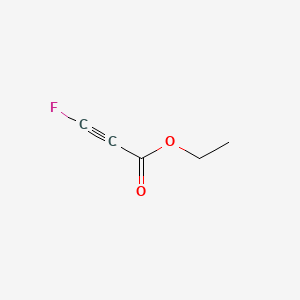

![6H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B11924700.png)
